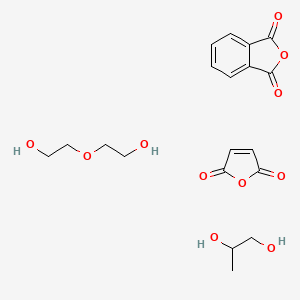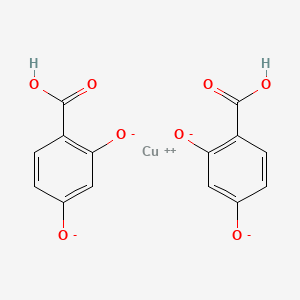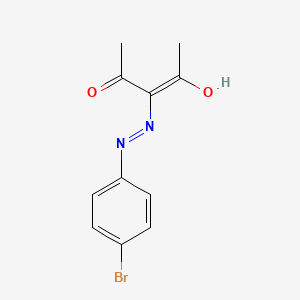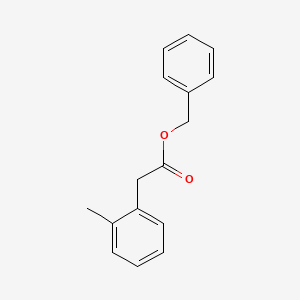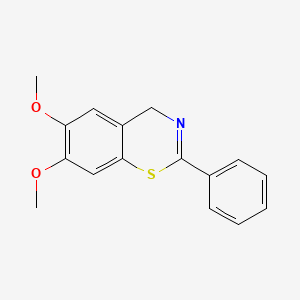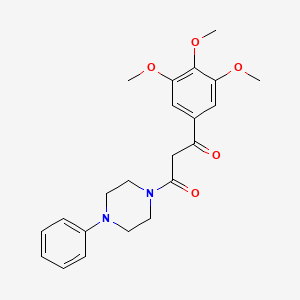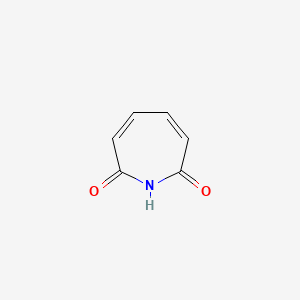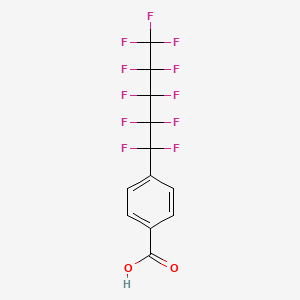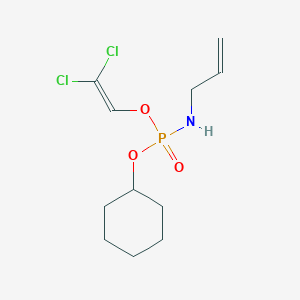
Bis(tetraphenylphosphanium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tetraphenylphosphanium) sulfate is a chemical compound with the formula (C(_6)H(_5)P)(_4)SO(_4) It consists of two tetraphenylphosphanium cations and one sulfate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphanium) sulfate typically involves the reaction of tetraphenylphosphonium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 (C_6H_5)_4PCl + H_2SO_4 \rightarrow [(C_6H_5)_4P]_2SO_4 + 2 HCl ]
The reaction is usually conducted in an organic solvent such as acetone or ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through multiple recrystallization steps to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tetraphenylphosphanium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The tetraphenylphosphanium cations can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phosphonium salts.
Applications De Recherche Scientifique
Bis(tetraphenylphosphanium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(tetraphenylphosphanium) sulfate involves its interaction with various molecular targets. The tetraphenylphosphanium cations can interact with nucleophiles, while the sulfate anion can participate in ionic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Uniqueness
Bis(tetraphenylphosphanium) sulfate is unique due to the presence of the sulfate anion, which imparts distinct chemical properties compared to other tetraphenylphosphonium salts
Propriétés
Numéro CAS |
23850-41-1 |
|---|---|
Formule moléculaire |
C48H40O4P2S |
Poids moléculaire |
774.8 g/mol |
Nom IUPAC |
tetraphenylphosphanium;sulfate |
InChI |
InChI=1S/2C24H20P.H2O4S/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h2*1-20H;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
DMAAYBXYFNPVEY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


